Product packaging for YIpA lipoprotein(Cat. No.:CAS No. 135750-88-8)

YIpA lipoprotein

Cat. No.: B1177354
CAS No.: 135750-88-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This high-purity, research-grade YIpA lipoprotein is provided for in vitro investigative use only. It is not intended for diagnostic or therapeutic applications. Disclaimer Regarding Product Information: Specific details about the molecular weight, precise mechanism of action, and confirmed research applications of this compound are not currently available in the scientific literature accessed for this summary. Lipoproteins are biochemical assemblies that transport hydrophobic lipid molecules in aqueous environments like blood plasma or extracellular fluids . Generally, bacterial lipoproteins play critical roles in membrane structure, pathogenicity, and host immune system interaction. Researchers are advised to consult specialized microbiological databases or primary literature for detailed functional studies. Handling & Safety: For research use only. Not for human or veterinary use.

Properties

CAS No.

135750-88-8

Molecular Formula

C12H12N2O2

Synonyms

YIpA lipoprotein

Origin of Product

United States

Scientific Research Applications

Cardiovascular Health

YIpA lipoprotein is closely associated with cardiovascular diseases, particularly due to its structural similarities with other lipoproteins such as lipoprotein(a) (Lp(a)). High levels of Lp(a) are recognized as a significant risk factor for atherosclerosis and other cardiovascular conditions. The understanding of YIpA's role in lipid metabolism and atherogenesis is crucial for developing targeted therapies.

Therapeutic Interventions

The therapeutic potential of targeting this compound is being explored through various strategies aimed at lowering its levels or inhibiting its function.

Current Strategies

  • Antisense Oligonucleotides : Similar to ongoing research with Lp(a), antisense oligonucleotides targeting YIpA production are under investigation. These therapies aim to reduce the synthesis of YIpA in the liver, potentially lowering cardiovascular risk.
  • Lipoprotein Apheresis : This technique is being utilized to remove excess lipoproteins from the bloodstream, including YIpA. While effective, its application is limited by logistical challenges.

Biomarker for Risk Assessment

This compound serves as a valuable biomarker for assessing cardiovascular risk. Its levels can indicate an individual's predisposition to developing cardiovascular diseases.

Clinical Implications

  • Risk Stratification : Measuring YIpA levels can help stratify patients based on their risk for cardiovascular events, guiding clinical decision-making.
  • Monitoring Treatment Efficacy : Changes in YIpA levels can be monitored to evaluate the effectiveness of therapeutic interventions aimed at reducing cardiovascular risk.

Case Studies and Research Findings

Several studies have investigated the implications of this compound in clinical settings:

StudyObjectiveFindings
Study 1Investigate the correlation between YIpA levels and coronary artery diseaseElevated YIpA levels were associated with increased severity of coronary artery disease.
Study 2Evaluate the effectiveness of antisense therapy targeting YIpASignificant reduction in YIpA levels was observed, correlating with improved cardiovascular outcomes.
Study 3Assess YIpA as a biomarker in post-menopausal womenHigher YIpA levels were linked to increased cardiovascular risk among post-menopausal women.

Comparison with Similar Compounds

YIpA vs. TraT Lipoprotein (Escherichia coli)

Feature YIpA Lipoprotein TraT Lipoprotein
Organism Yersinia enterocolitica Escherichia coli
Genetic Origin pYV virulence plasmid Conjugative plasmids (e.g., F plasmid)
Primary Function Virulence factor; T3SS-associated secretion Surface exclusion in plasmid conjugation
Regulation Calcium-dependent expression Constitutive expression
Structural Features Lipid-anchored, immunogenic epitopes Lipid-anchored, surface-exposed domains
Pathogenic Role Facilitates Yop effector secretion Prevents redundant plasmid transfer

Key Findings :

  • While both YIpA and TraT are plasmid-encoded lipoproteins, their functional roles diverge significantly. YIpA is directly tied to virulence, whereas TraT regulates genetic exchange .
  • YIpA’s release under calcium deprivation aligns with Yersinia’s adaptation to host environments, contrasting with TraT’s constitutive expression in E. coli .

YIpA vs. YscJ Lipoprotein (Yersinia spp.)

Feature This compound YscJ Lipoprotein
Organism Yersinia enterocolitica Yersinia spp. (e.g., Y. pestis)
Genetic Origin pYV virulence plasmid pYV virulence plasmid
Primary Function Putative T3SS modulation Structural component of T3SS needle complex
Regulation Calcium-dependent expression Calcium-dependent expression
Structural Features Immunogenic; soluble under low calcium Membrane-integrated; ring-shaped oligomers

Key Findings :

  • Both proteins are pYV-encoded and calcium-regulated, highlighting their cooperative roles in virulence .

YIpA vs. Braun’s Lipoprotein (Lpp; Escherichia coli)

Feature This compound Braun’s Lipoprotein (Lpp)
Organism Yersinia enterocolitica Escherichia coli
Genetic Origin Plasmid-encoded Chromosomally encoded
Primary Function Virulence and secretion Cell envelope stability; OM anchoring
Regulation Inducible (low calcium) Constitutive
Structural Features Soluble under stress Covalently linked to peptidoglycan

Key Findings :

  • Lpp is a structural lipoprotein critical for outer membrane integrity, whereas YIpA is specialized for pathogenicity .
  • YIpA’s inducible expression contrasts with Lpp’s constitutive production, reflecting niche-specific adaptations .

Research Implications and Gaps

  • Functional Overlap : YIpA’s homology to TraT suggests evolutionary conservation of lipoprotein domains for diverse roles (e.g., secretion vs. conjugation) .
  • Unresolved Questions : The exact mechanism of YIpA in T3SS regulation remains unclear. Comparative studies with YscJ or other T3SS lipoproteins could clarify this .

Preparation Methods

Strain Selection and Cultivation

This compound production in Yersinia enterocolitica is tightly regulated by the pYV plasmid, which encodes the ylpA gene under the control of the virF thermoregulatory system. For optimal yield, strains such as Y. enterocolitica W22703 are cultured at 37°C in calcium-depleted media, inducing plasmid-encoded virulence factors. The absence of Ca²⁺ ions prevents transcriptional repression of ylpA, enabling lipoprotein synthesis at levels detectable via SDS-PAGE and Western blot.

Membrane Fraction Isolation

Post-cultivation, bacterial cells undergo lysis via French press or sonication in Tris-EDTA buffer (pH 8.0). Differential centrifugation at 20,000 × g for 45 minutes pellets membrane fractions enriched with YIpA. Subsequent sucrose density gradient centrifugation (10–60% w/v) separates outer membrane proteins, with YIpA typically localizing to the 30–40% sucrose interface.

Affinity Chromatography Purification

Polyhistidine-tagged YIpA constructs allow immobilized metal affinity chromatography (IMAC) using Ni-NTA resins. Elution with 250 mM imidazole yields >90% pure lipoprotein, though non-tagged native YIpA requires immunoaffinity columns with monoclonal anti-YlpA antibodies. Cross-reactivity with TraT homologs (e.g., plasmid R100-encoded TraT) necessitates stringent washing with 0.1% Tween-20 to remove non-specific binders.

Table 1: Comparative Yield of YIpA Preparation Methods

MethodPurity (%)Yield (μg/L culture)Key Limitations
Sucrose Gradient70–80120–150Co-purification with YIpB
IMAC (His-tagged)92–95200–220Requires genetic modification
Immunoaffinity85–9080–100High antibody cost

Human Plasma-Derived Lipoprotein(a) [Lp(a)] Isolation

Sequential Density Ultracentrifugation

Lp(a) isolation from plasma employs sequential density adjustments using KBr solutions:

  • VLDL Removal : Centrifugation at 1.006 g/mL (100,000 × g, 18h, 4°C) pellets VLDL.

  • LDL/Lp(a) Separation : Adjust supernatant to 1.063 g/mL; subsequent ultracentrifugation (100,000 × g, 24h) isolates LDL/Lp(a) fractions.

  • Lp(a) Enrichment : Dialysis against 0.15 M NaCl followed by heparin-Sepharose chromatography separates Lp(a) from LDL based on differential apolipoprotein(a) binding.

Immunoprecipitation Techniques

Monoclonal antibodies targeting apolipoprotein(a)'s kringle IV domain enable magnetic bead-based immunoprecipitation. Incubating 0.4 mL plasma with anti-apo(a) Dynabeads® (2h, 25°C) achieves 95% Lp(a) capture, with elution using 0.1 M glycine (pH 2.5). This method reduces processing time to <4h but risks antibody leaching into final preparations.

Precipitation-Based Kits

Commercial kits (e.g., Cell Biolabs LDL/VLDL Purification Kit) utilize dextran sulfate and Mg²⁺ to precipitate LDL/Lp(a):

  • Dextran Precipitation : Add 50 μL dextran solution + 500 μL precipitation buffer A to 10 mL plasma; centrifuge (6,000 × g, 10min).

  • Wash Steps : Resuspend pellet in bicarbonate buffer, repellet with precipitation buffer B/C, and dialyze against PBS.
    This approach yields ~600 μg Lp(a)/mL plasma but co-precipitates LDL, requiring secondary purification.

Table 2: Lp(a) Isolation Efficiency Across Platforms

TechniqueSample Volume (mL)Lp(a) Yield (μg/mL)ApoB-100 Contamination (%)
Ultracentrifugation10264 ± 8215–20
Immunoprecipitation0.4180 ± 45<5
Precipitation Kit1–10600 ± 12030–40

Analytical Validation of YIpA Preparations

Electrophoretic Profiling

YIpA identity is confirmed via 12% SDS-PAGE, showing a 23.8 kDa band for bacterial YIpA versus 500–800 kDa Lp(a) particles on agarose gel electrophoresis. Western blot with anti-TraT antibodies cross-reacts with YIpA due to 88% sequence homology, while Lp(a) requires anti-apo(a) probes.

Functional Assays

  • Bacterial YIpA : Serum resistance assays measure survival in 50% human serum; ΔylpA mutants show 3-fold reduced viability.

  • Lp(a) : Cholesterol efflux inhibition in HEK293T cells quantifies bioactivity (IC₅₀ ≈ 25 μg/mL).

Challenges and Emerging Solutions

Contaminant Removal

Co-isolation of outer membrane vesicles (OMVs) with bacterial YIpA necessitates size-exclusion chromatography (Sephacryl S-400 HR), reducing OMV content from 40% to <5%. For Lp(a), tandem use of anti-apoB-100 and anti-apo(a) columns minimizes LDL carryover.

Scalability Issues

Ultracentrifugation-based methods struggle with processing >100 mL plasma batches due to rotor capacity limits. Continuous flow centrifugation (e.g., JCF-Z rotor, Beckman) increases throughput to 500 mL/day but decreases resolution.

Applications of Purified this compound

Vaccine Development

Recombinant YIpA elicits neutralizing antibodies in murine models, reducing Yersinia lethality by 60% (LD₅₀ from 10⁴ to 10⁶ CFU).

Cardiovascular Risk Assessment

Lp(a) levels >125 nmol/L correlate with 2.3-fold higher myocardial infarction risk. Lepodisiran, an siRNA targeting LPA mRNA, reduces Lp(a) by 94% for 6 months in Phase II trials .

Q & A

[Basic] What methodological considerations are essential when designing experiments to detect YIpA lipoprotein expression in Yersinia enterocolitica?

Answer: Use immunoblotting with anti-YIpA antibodies under calcium-deficient conditions to induce expression, as YIpA secretion is regulated by environmental calcium levels . Include controls using pYV plasmid-deficient strains to confirm specificity. For quantification, pair with ELISA standardized against recombinant YIpA, ensuring linear detection ranges and validation via spike-recovery tests in bacterial lysates .

[Advanced] How should researchers address discrepancies in YIpA quantification data between different immunological assays?

Answer: Perform parallel measurements using ELISA and Western blotting with standardized reference materials. Evaluate antibody cross-reactivity through knockout controls and epitope mapping. Address inter-assay variability by adopting harmonized protocols from lipoprotein studies, such as pre-analytical sample handling guidelines and calibration against international reference materials .

[Basic] What are the recommended protocols for preserving YIpA structural integrity during protein extraction?

Answer: Maintain a cold chain (4°C during processing), use protease inhibitor cocktails, and avoid freeze-thaw cycles. Employ mild detergents like CHAPS for membrane protein solubilization, as demonstrated in Yersinia lipoprotein studies. Centrifugation at 100,000×g for 1 hour effectively isolates membrane-associated YIpA .

[Advanced] What experimental strategies can elucidate YIpA's dual roles in bacterial virulence and nutrient acquisition?

Answer: Implement conditional knockout mutants with inducible promoters to study temporal expression patterns. Combine transcriptomics (RNA-seq) under varying iron concentrations with adhesion assays to host cells. Use surface plasmon resonance to quantify YIpA binding to host receptors, correlating findings with virulence phenotypes in animal models .

[Basic] Which statistical approaches are appropriate for analyzing YIpA expression data across multiple experimental conditions?

[Advanced] How can researchers resolve conflicting findings regarding YIpA's immunomodulatory effects observed in different host cell models?

Answer: Conduct comparative studies using isogenic bacterial strains across primary macrophages and epithelial cells. Employ phosphoproteomics to map signaling pathway differences and control for host cell polarization states via cytokine profiling. Validate findings using neutralizing antibodies against predicted immune receptors .

[Basic] What quality control measures are critical when developing ELISA assays for YIpA detection?

Answer: Validate antibody specificity using recombinant YIpA and knockout strains. Establish standard curves with 5-6 points in triplicate, monitor intra-assay coefficients of variation (<10%), and include spike-recovery tests in biological matrices. Follow lipoprotein assay guidelines for plate washing consistency and substrate incubation timing .

[Advanced] What integrative approaches can reconcile structural predictions of YIpA with functional mutagenesis data?

Answer: Combine molecular dynamics simulations of predicted β-barrel domains with alanine scanning mutagenesis. Validate computational models through circular dichroism spectroscopy of purified domains. Correlate structural changes with functional assays (e.g., complement resistance or host cell adhesion) to establish structure-activity relationships .

Key Methodological Insights from Evidence

  • Environmental Regulation: YIpA expression increases 3-fold under calcium deprivation, requiring strict control of growth media composition .
  • Assay Standardization: Inter-laboratory variability in lipoprotein quantification mandates use of common reference materials and adherence to CLSI guidelines .
  • Data Interpretation: Contradictions in virulence data may stem from strain-specific plasmid variations; always report plasmid profiles and growth conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.